molecular formula C10H9F3O B1325210 2',3'-Dimethyl-2,2,2-trifluoroacetophenone CAS No. 886369-37-5

2',3'-Dimethyl-2,2,2-trifluoroacetophenone

Cat. No. B1325210
CAS RN: 886369-37-5
M. Wt: 202.17 g/mol
InChI Key: VBAUJXBPWBROGJ-UHFFFAOYSA-N
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Description

2’,3’-Dimethyl-2,2,2-trifluoroacetophenone is a chemical compound used in various chemical reactions . It is often used as a starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine .


Synthesis Analysis

The synthesis of 2’,3’-Dimethyl-2,2,2-trifluoroacetophenone can be achieved through Grignard synthesis using m-trifluoromethylbromo-benzene and trifluoroacetic acid . It can also undergo an asymmetric reduction with an optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol .


Molecular Structure Analysis

The molecular formula of 2’,3’-Dimethyl-2,2,2-trifluoroacetophenone is C8H5F3O . Its average mass is 174.120 Da and its monoisotopic mass is 174.029251 Da .


Chemical Reactions Analysis

2’,3’-Dimethyl-2,2,2-trifluoroacetophenone is involved in various chemical reactions. For instance, it is used as a starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine . It can also undergo an asymmetric reduction with an optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol .


Physical And Chemical Properties Analysis

2’,3’-Dimethyl-2,2,2-trifluoroacetophenone has a boiling point of 165-166 °C . It has a density of 1.24 g/mL at 25 °C and a refractive index of 1.458 .

Mechanism of Action

The mechanism of action of 2’,3’-Dimethyl-2,2,2-trifluoroacetophenone involves its use as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes .

Safety and Hazards

2’,3’-Dimethyl-2,2,2-trifluoroacetophenone is classified as a flammable liquid (Category 3), skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

2’,3’-Dimethyl-2,2,2-trifluoroacetophenone is being used in the synthesis of new fluorinated polymers, which have high average molecular weight, high thermal stability, and good film-forming properties . This suggests that it has potential applications in the development of new materials.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-6-4-3-5-8(7(6)2)9(14)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAUJXBPWBROGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645218
Record name 1-(2,3-Dimethylphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886369-37-5
Record name 1-(2,3-Dimethylphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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